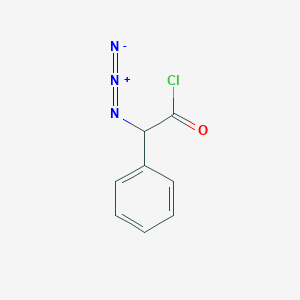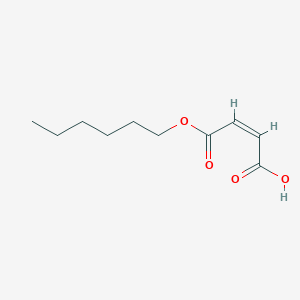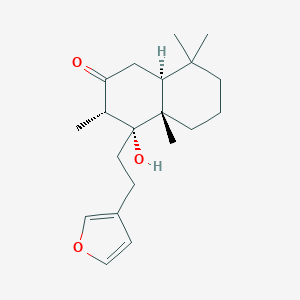
5-Benzyl-1,3,4-thiadiazol-2-amine
Descripción general
Descripción
5-Benzyl-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C9H9N3S . It has a molecular weight of 191.26 . This compound is solid in physical form .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazol-2-amine derivatives, including 5-Benzyl-1,3,4-thiadiazol-2-amine, can be achieved through a one-pot manner using the reaction between a thiosemicarbazide and carboxylic acid . This reaction was investigated in the presence of polyphosphate ester (PPE). It was found that, in the presence of PPE, the reaction between the thiosemicarbazide and carboxylic acid proceeds in one-pot through three steps with the formation of corresponding 2-amino-1,3,4-thiadiazole .Molecular Structure Analysis
The molecular structure of 5-Benzyl-1,3,4-thiadiazol-2-amine is characterized by a 5-membered ring system containing a sulfur atom and two nitrogen atoms . The InChI code for this compound is 1S/C9H9N3S/c10-9-12-11-8(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) .Physical And Chemical Properties Analysis
5-Benzyl-1,3,4-thiadiazol-2-amine has a density of 1.3±0.1 g/cm3, a boiling point of 384.6±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 54.4±0.3 cm3, and its polar surface area is 80 Å2 .Aplicaciones Científicas De Investigación
Alzheimer’s Disease Treatment
5-Benzyl-1,3,4-thiadiazol-2-amine: has been studied for its potential as an acetylcholinesterase inhibitor . This enzyme is a target for Alzheimer’s disease treatment because its inhibition can increase levels of acetylcholine in the brain, potentially improving memory and cognitive function .
Anticancer Activity
This compound has shown promise in anticancer research due to its ability to disrupt DNA replication processes. By modifying the structure of known derivatives with documented activity, researchers aim to develop new antitumor agents. The 1,3,4-thiadiazole ring, in particular, is a bioisostere of pyrimidine, which is part of the nucleic bases, making it a significant candidate for cancer treatment .
Antimicrobial Applications
The derivatives of 5-Benzyl-1,3,4-thiadiazol-2-amine have been explored for their antimicrobial properties. These compounds have the potential to inhibit the replication of bacterial cells, which could lead to the development of new antibiotics to combat resistant strains of bacteria .
Anti-Inflammatory and Analgesic Effects
Research has indicated that 1,3,4-thiadiazole derivatives can exhibit anti-inflammatory and analgesic effects. This makes them interesting candidates for the development of new pain relief medications that could potentially have fewer side effects than current treatments .
Antipsychotic and Antidepressant Potential
The structure of 5-Benzyl-1,3,4-thiadiazol-2-amine allows it to be considered for antipsychotic and antidepressant drug development. Its interaction with various neurotransmitter systems could lead to new treatments for mental health disorders .
Antifungal and Antimycobacterial Properties
These compounds have also been evaluated for their antifungal and antimycobacterial activities. This is particularly important for developing treatments against fungal infections and diseases like tuberculosis, which are caused by mycobacteria .
Propiedades
IUPAC Name |
5-benzyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-9-12-11-8(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTCSEFOSVTSQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353822 | |
| Record name | 5-benzyl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-1,3,4-thiadiazol-2-amine | |
CAS RN |
16502-08-2 | |
| Record name | 5-benzyl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16502-08-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What evidence supports the anticancer potential of 5-Benzyl-1,3,4-thiadiazol-2-amine derivatives?
A2: In vivo studies using Ehrlich ascites carcinoma bearing mice demonstrated that specific derivatives of 5-Benzyl-1,3,4-thiadiazol-2-amine exhibit promising anticancer activity. [] Specifically, derivatives incorporating phenyl isocyanate or phenyl isothiocyanate moieties showed significant tumor growth inhibition compared to the control group. [] These compounds effectively reduced tumor volume, decreased viable tumor cell count, and prolonged the survival time of the mice. [] Further investigation into the underlying mechanisms of action and potential therapeutic applications is warranted.
Q2: How are 5-Benzyl-1,3,4-thiadiazol-2-amine derivatives characterized and what analytical techniques are employed in their study?
A3: The synthesized 5-benzyl-1,3,4-thiadiazole derivatives are routinely characterized using a combination of spectroscopic techniques. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H NMR and 13C NMR, is employed to confirm the structure and purity of the synthesized compounds. [, ] Additionally, researchers utilize X-ray crystallography to obtain detailed structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within the molecule. [] Mass spectrometry (MS) is another valuable tool employed to determine the molecular weight and identify characteristic fragmentation patterns, further confirming the identity of the synthesized compounds. [, ] These analytical techniques play a crucial role in the development and optimization of novel 5-Benzyl-1,3,4-thiadiazol-2-amine derivatives for various therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















